molecular formula C11H7F3N2O2 B6326469 5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione CAS No. 893737-25-2

5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B6326469
CAS No.: 893737-25-2
M. Wt: 256.18 g/mol
InChI Key: FFSYYLXQOADDJK-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidinedione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with urea under acidic conditions to form the pyrimidinedione ring. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione is unique due to its specific combination of a trifluoromethyl group and a pyrimidinedione ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-15-10(18)16-9(8)17/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSYYLXQOADDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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